molecular formula C15H17NO4S B1232901 NAC-Diketide

NAC-Diketide

Cat. No.: B1232901
M. Wt: 307.4 g/mol
InChI Key: LZTXIEWMBZRCDP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAC-Diketide is an N-acetylcysteamine (NAC) thioester that serves as a key biomimetic probe for investigating the function of modular polyketide synthases (PKSs) . These enzymatic assembly lines are responsible for producing a vast array of complex natural products, including clinically important antibiotics, anticancer agents, and immunosuppressants . As a diketide intermediate, this compound is designed to be recognized and processed by PKS modules, allowing researchers to study and engineer the biosynthesis of polyketides . The NAC thioester moiety is a well-established and highly effective surrogate for the native acyl carrier protein (ACP) bound substrate, facilitating high uptake and processing efficiency in both in vitro and in vivo studies . Researchers utilize this compound to probe the specificity of ketosynthase (KS) domains, to bypass early-stage biosynthesis for the production of novel analogues, and to elucidate the complex mechanisms of chain elongation and translocation within PKS modules . This makes it an indispensable tool for synthetic biology efforts aimed at generating new "unnatural" natural products with potential pharmaceutical value . The product is supplied for laboratory research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

S-(2-acetamidoethyl) (E)-5-(4-hydroxyphenyl)-3-oxopent-4-enethioate

InChI

InChI=1S/C15H17NO4S/c1-11(17)16-8-9-21-15(20)10-14(19)7-4-12-2-5-13(18)6-3-12/h2-7,18H,8-10H2,1H3,(H,16,17)/b7-4+

InChI Key

LZTXIEWMBZRCDP-QPJJXVBHSA-N

SMILES

CC(=O)NCCSC(=O)CC(=O)C=CC1=CC=C(C=C1)O

Isomeric SMILES

CC(=O)NCCSC(=O)CC(=O)/C=C/C1=CC=C(C=C1)O

Canonical SMILES

CC(=O)NCCSC(=O)CC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies for Diketide Nac Analogs

Chemical Synthesis Approaches for N-Acetylcysteamine Thioesters

The chemical synthesis of N-acetylcysteamine (SNAC) thioesters provides a versatile platform for creating a wide array of diketide analogs with tailored structural features. These methods offer precise control over the molecular architecture, enabling the introduction of various functional groups and stereocenters.

Multi-Step Organic Synthesis Routes

Multi-step organic synthesis provides a robust framework for the preparation of complex diketide-NAC thioesters. These routes often involve the sequential construction of the diketide backbone followed by thioesterification with N-acetylcysteamine. While effective, these multi-step approaches can be lengthy and may require multiple purification steps. mdpi.com

A common strategy involves the coupling of a carboxylic acid precursor with N-acetylcysteamine. This is typically achieved using standard peptide coupling reagents. The versatility of this approach allows for the synthesis of a diverse library of diketide-NAC analogs by simply varying the structure of the carboxylic acid starting material. However, the multi-step nature of these syntheses can sometimes be a drawback, particularly when rapid access to a range of analogs is required. mdpi.com

Step Description Key Reagents/Conditions Typical Yield
1Synthesis of the diketide carboxylic acidVaries depending on the target structureVaries
2ThioesterificationN-acetylcysteamine, coupling agents (e.g., EDC, DCC)Good to excellent
3PurificationChromatographyVaries

This table provides a generalized overview of a multi-step synthesis approach for diketide-NAC thioesters.

Meldrum's Acid-Based Synthetic Strategies

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a valuable reagent in the synthesis of β-keto thioesters, including diketide-NACs. utexas.eduorgsyn.org This approach offers a more convergent and often higher-yielding alternative to traditional multi-step routes. The high acidity of the C-5 proton of Meldrum's acid facilitates its acylation, and the resulting acyl-Meldrum's acid derivative serves as a reactive intermediate for thioesterification. clockss.org

The general strategy involves the acylation of Meldrum's acid with an appropriate acyl chloride or activated carboxylic acid. orgsyn.org The resulting 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-dione can then be reacted with N-acetylcysteamine. This reaction proceeds via nucleophilic attack of the thiol on the acyl group, followed by the loss of acetone (B3395972) and carbon dioxide to afford the desired β-keto thioester. utexas.edu This method is particularly advantageous for the synthesis of simple diketide-NACs and can be performed in a one-pot fashion, streamlining the synthetic process. utexas.eduorgsyn.org

Reactant 1 Reactant 2 Key Conditions Product
Meldrum's acidAcyl chloridePyridine, CH2Cl2Acyl-Meldrum's acid intermediate
Acyl-Meldrum's acidN-acetylcysteamineRefluxDiketide-NAC thioester

This table outlines the key steps and reactants in a Meldrum's acid-based synthesis of diketide-NAC thioesters.

Stereoselective Chemical Synthesis of Chiral Diketide-NACs

The stereochemistry of polyketide natural products is crucial for their biological activity. Consequently, the development of stereoselective methods for the synthesis of chiral diketide-NACs is of significant importance. These approaches aim to control the configuration of stereocenters within the diketide backbone, providing access to enantiomerically pure or enriched compounds for enzymatic studies.

Various strategies have been employed to achieve stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. Chiral auxiliaries, temporarily attached to the growing polyketide chain, can direct the stereochemical outcome of subsequent reactions. Asymmetric catalytic methods, on the other hand, utilize chiral catalysts to favor the formation of one enantiomer over the other. Substrate-controlled approaches rely on the inherent stereochemistry of the starting materials to influence the stereochemistry of the product. While multi-step routes for stereochemically pure SNAC surrogates have been developed, they can be elaborate and involve numerous purification procedures. mdpi.com More recent advancements have focused on developing more efficient and highly stereoselective methods. mdpi.com

Method Principle Example
Chiral AuxiliaryA removable chiral group directs the stereochemical outcome of a reaction.Evans aldol (B89426) reaction to set key stereocenters.
Asymmetric CatalysisA chiral catalyst promotes the formation of one enantiomer.Asymmetric hydrogenation to create a chiral center.
Substrate ControlThe stereochemistry of the starting material dictates the product's stereochemistry.Using a chiral starting material from the chiral pool.

This table summarizes different approaches to achieve stereoselective synthesis of chiral diketide-NACs.

Methods for Incorporating N-Acetylcysteamine into Acyl Precursors

The final step in many chemical syntheses of diketide-NACs is the incorporation of the N-acetylcysteamine (SNAC) moiety. Several methods have been developed for this crucial transformation, with the choice of method often depending on the nature of the acyl precursor.

One of the most common methods is the direct coupling of a carboxylic acid with N-acetylcysteamine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.com Another effective approach is trans-thioesterification, where a more reactive thioester, such as a thiophenyl ester, is displaced by N-acetylcysteamine. nih.gov This method is often milder and can be advantageous when dealing with sensitive substrates. The use of acyl-Meldrum's acid derivatives, as previously discussed, also provides a rapid and efficient means of incorporating the SNAC group through a decarboxylative thioesterification process. mdpi.com

Acyl Precursor Method Key Reagents
Carboxylic AcidDirect CouplingEDC, DCC, or other coupling agents
Thiophenyl EsterTrans-thioesterificationN-acetylcysteamine
Acyl-Meldrum's AcidDecarboxylative ThioesterificationN-acetylcysteamine

This table details common methods for the incorporation of N-acetylcysteamine into various acyl precursors.

Chemoenzymatic Synthesis Strategies for Diketide-NACs and Their Derivatives

Chemoenzymatic strategies combine the precision of enzymatic catalysis with the flexibility of chemical synthesis to provide powerful routes to complex molecules like diketide-NACs and their derivatives. These approaches leverage the remarkable selectivity and efficiency of enzymes to perform challenging transformations, often under mild conditions.

Enzymatic Preparation of Diketide-NAC Substrates

The use of enzymes in the preparation of diketide-NAC substrates offers a highly selective and efficient alternative to purely chemical methods. Enzymes, such as ketoreductases (KRs) from polyketide synthases, can be employed to stereoselectively reduce β-keto groups in diketide precursors, providing access to chiral building blocks. utexas.edu

In a typical chemoenzymatic approach, a chemically synthesized diketide-NAC is subjected to an enzymatic reaction to introduce a specific functional group or stereocenter. For example, a ketoreductase can be used to reduce the ketone of a simple diketide-NAC to a hydroxyl group with high stereoselectivity. utexas.edu This enzymatic step can be integrated into a larger synthetic sequence to produce complex polyketide fragments. The substrate promiscuity of some PKS enzymes allows them to accept synthetic diketide-SNAC mimics, enabling the production of unnatural polyketide derivatives. nih.gov For instance, feeding synthetic diketide-SNACs to PKS modules has been shown to yield novel triketide lactones. nih.gov This approach highlights the potential of combining chemical synthesis of precursor mimics with the catalytic machinery of PKSs to generate structural diversity. nih.govresearchgate.net

Enzyme Class Reaction Catalyzed Application in Diketide-NAC Synthesis
Ketoreductase (KR)Stereoselective reduction of ketones to alcoholsCreation of chiral hydroxylated diketide-NACs
Polyketide Synthase (PKS) ModulesClaisen condensation and subsequent modificationsExtension of diketide-NACs to longer polyketide chains

This table illustrates the application of different enzyme classes in the chemoenzymatic synthesis of diketide-NACs and their derivatives.

Combined Chemical and Biocatalytic Routes to Diketide-NACs

Chemoenzymatic strategies offer a powerful and versatile approach for the synthesis of diketide-N-acetylcysteamine (NAC) analogs. These methods synergistically combine the flexibility of chemical synthesis with the high stereoselectivity of biocatalytic transformations. This combination allows for the creation of a diverse range of diketide-NACs, which are valuable as biomimetic probes for studying polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. researchgate.netmdpi.com The general principle of this approach involves the chemical synthesis of a β-ketoacyl-NAC thioester precursor, which is subsequently subjected to an enzymatic modification, most commonly a stereospecific reduction of the β-keto group. researchgate.netnih.gov

The NAC moiety is crucial as it mimics the phosphopantetheinyl arm of the acyl carrier protein (ACP), allowing these synthetic substrates to be recognized and processed by PKS domains. researchgate.net The chemical synthesis portion of these routes provides the flexibility to introduce various substituents on the diketide backbone, which would be difficult to achieve through purely biological methods.

Several chemical methods are employed for the synthesis of the initial β-keto-diketide NAC thioester. One common method involves the reaction of N-acetylcysteamine with a suitable acylating agent. For instance, propionyl-Meldrum's acid can be opened by NAC to generate a β-keto-diketide. nih.gov Other approaches include the use of coupling reagents to form the thioester bond between a carboxylic acid and NAC. mdpi.com For example, Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC*HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a documented method for this transformation. mdpi.com Another strategy involves the direct reaction of an acyl chloride with N-acetylcysteamine in the presence of a base. nih.gov

Once the β-keto-diketide NAC is synthesized, it serves as a substrate for biocatalytic modification. Ketoreductase (KR) domains from various PKS modules are frequently employed to reduce the β-keto group to a secondary alcohol with high stereocontrol. researchgate.netnih.gov The stereochemical outcome of this reduction is dependent on the specific KR domain used. For example, MycKR6 and TylKR2 are known to be stereoselectively robust ketoreductases that can produce different stereoisomers of the corresponding β-hydroxy diketide NAC thioester. nih.gov These enzymatic reductions are typically driven by a cofactor, such as NADPH, which can be regenerated in situ using a system like glucose and glucose dehydrogenase (GDH). nih.gov

The combination of these chemical and biocatalytic steps allows for the generation of a library of diketide-NAC analogs with defined stereochemistry at the β-hydroxyl position. These molecules are instrumental in probing the substrate specificity and stereoselectivity of PKS domains.

Chemical Synthesis MethodKey ReagentsDescription
Meldrum's Acid ChemistryPropionyl-Meldrum's acid, N-acetylcysteamine (NAC)NAC is used to open the propionyl-Meldrum's acid ring, forming the β-keto-diketide NAC thioester. nih.gov
Steglich EsterificationCarboxylic acid, NAC, EDC*HCl, DMAPA coupling method to form the thioester bond between a carboxylic acid and NAC. mdpi.com
Acyl Chloride MethodAcyl chloride, NAC, TriethylamineDirect reaction of an acyl chloride with NAC in the presence of a base to form the thioester. nih.gov
Biocatalyst (Ketoreductase)SubstrateProduct Stereochemistry
MycKR6β-keto-diketide NACL-β-hydroxy-diketide
TylKR2β-keto-diketide NACD-β-hydroxy-diketide

Derivatization and Structural Modification Techniques for Diketide-NAC Probes

The derivatization and structural modification of diketide-NACs are essential for creating specialized molecular probes to investigate the mechanisms of PKS and other enzymatic systems. These modifications can include the introduction of isotopic labels, fluorinated substituents, and other functional groups that allow for detailed biochemical and structural studies. nih.govresearchgate.net

A significant area of derivatization is the synthesis of fluorinated diketide-NAC analogs. nih.govresearchgate.net Fluorine can serve as a sensitive probe for NMR studies and can also influence the electronic properties and metabolic stability of the molecule. The chemoenzymatic synthesis of fluorinated polyketides often involves the chemical synthesis of a fluorinated building block, such as fluoromalonyl-CoA or a fluorinated diketide-NAC. nih.govpnas.org For instance, a diketide-SNAC can be synthesized in a multi-step chemical process and then used in a biocatalytic system. nih.gov

The incorporation of these fluorinated extender units into a growing polyketide chain can be achieved by using engineered PKS systems. One strategy involves replacing the native acyltransferase (AT) domain of a PKS module, which is responsible for selecting the extender unit, with a more promiscuous AT domain from a fatty acid synthase (FAS). nih.govresearchgate.net These hybrid PKS/FAS enzymes can recognize and utilize fluorinated malonyl-CoA analogs for polyketide chain extension, leading to the site-specific incorporation of fluorine into the final product. nih.gov

Beyond fluorination, other structural modifications can be introduced through chemical synthesis of the diketide precursor. This allows for the creation of a wide array of probes with altered chain lengths, branching patterns, and functional groups. These modified diketide-NAC probes are then used to assess the substrate tolerance and catalytic activity of various PKS domains, providing insights into the enzyme's active site architecture and mechanism. researchgate.net The synthesis of the seco-proansamitocin N-acetylcysteamine thioester is an example of a complex, modified polyketide intermediate prepared for enzymatic studies. acs.org

The ability to chemically synthesize and then enzymatically process these derivatized diketide-NACs provides a powerful toolkit for chemical biologists to dissect and engineer the complex machinery of natural product biosynthesis.

Modification TypeChemical MethodBiocatalytic MethodPurpose of Probe
FluorinationSynthesis of fluorinated Meldrum's acid derivatives; multi-step synthesis of fluorinated diketide-SNAC. nih.govUse of hybrid PKS/FAS systems with promiscuous acyltransferase (AT) domains to incorporate fluoromalonyl-CoA. nih.govresearchgate.netNMR studies, probing electronic effects in enzyme active sites, altering metabolic stability.
Isotopic LabelingIncorporation of stable isotopes (e.g., 13C, 2H) during chemical synthesis of the diketide backbone.Enzymatic processing of the labeled diketide-NAC by PKS domains.Elucidating biosynthetic pathways and enzyme mechanisms. researchgate.net
Altered Carbon SkeletonChemical synthesis of diketide precursors with varied chain lengths, alkyl branches, or other functional groups. researchgate.netIncubation of the modified diketide-NAC with PKS modules to test for acceptance and processing.Investigating substrate specificity and tolerance of PKS domains.

Diketide Nacs in Polyketide Synthase Pks Enzymology and Mechanistic Elucidation

Investigation of Substrate Specificity and Enzyme Promiscuity

The modular nature of PKSs allows for the generation of vast chemical diversity, but this process is governed by the substrate specificity of each catalytic domain. Diketide-NACs serve as powerful tools to explore the tolerance and selectivity of these domains.

The ketosynthase (KS) domain catalyzes the crucial carbon-carbon bond-forming step in polyketide synthesis—a decarboxylative Claisen condensation between the growing polyketide chain (tethered to the KS domain) and an extender unit (tethered to the ACP). Diketide-NACs are widely used to prime KS domains for this reaction. researchgate.net For instance, the NAC thioester of the natural diketide (NDK) intermediate in 6-deoxyerythronolide B (6-dEB) biosynthesis can be selectively recognized by the KS domain of DEBS Module 2. nih.gov

Studies have shown that while KS domains can accept NAC-thioesters, the affinity is significantly lower than for their natural, ACP-bound counterparts. The Michaelis constant (KM) of the DEBS Module 2 KS domain for NDK-S-NAC is approximately 1 mM, whereas for the corresponding ACP-bound substrate, it is around 10 µM, highlighting the critical role of protein-protein interactions in substrate recognition. nih.gov Despite this, the ability to load the KS domain directly allows for precise investigation of its condensation specificity. For example, incubating the diketide NAC-thioester (2S,3R)-2-methyl-3-hydroxypentanoyl-NAC with a KS-AT didomain and methylmalonyl-ACP results in the formation of a triketide lactone, confirming the KS domain's ability to process the diketide starter unit. nih.govresearchgate.net This approach has been instrumental in demonstrating that KS domains act as key gatekeepers, controlling which intermediates are permitted to advance along the PKS assembly line. researchgate.net

DomainSubstrateFindingReference
DEBS Module 2 KSNDK-S-NACKM of ~1 mM, orders of magnitude higher than for the ACP-bound equivalent. nih.gov
EryKS3AT3Diketide NAC-thioester 15Confirmed formation of the expected Claisen condensation product with methylmalonyl-EryACP3. researchgate.net
DEBS KS-AT(2S,3R)-2-methyl-3-hydroxypentanoyl-NACSuccessfully catalyzed condensation with a methylmalonyl extender unit on ACP. nih.gov

The acyltransferase (AT) domain is responsible for selecting the correct carboxylic acid-derived extender unit (typically from a pool of acyl-CoAs) and transferring it to the ACP. nih.govnih.gov While AT domains primarily interact with acyl-CoAs, studies using diketide-NACs as starter units for full modules have shed light on the interplay between domains. The selection of an extender unit is not solely governed by the AT domain; interdomain coordination across the entire PKS module can influence which extender units are incorporated. researchgate.net

In some systems, the AT domain recognizes substrates that are already attached to an ACP. The AT domain from the zwittermicin A PKS (ZmaA-AT), for instance, specifically recognizes hydroxymalonyl-ACP. plos.orgplos.org Structural and biochemical studies reveal that the ACP itself can bias extender unit selection, and that interaction between the ACP and a hydrophobic motif on the AT domain can promote conformational changes necessary for substrate binding. plos.orgmdpi.com By using a diketide-NAC starter unit in combination with engineered PKS modules where AT domains have been swapped, researchers can test the acceptance of various extender units, such as malonyl-CoA or phenylmalonyl-CoA, to produce novel triketide lactones. nih.gov This strategy is a cornerstone of PKS engineering efforts aimed at producing unnatural polyketides. mdpi.comnih.gov

Ketoreductase (KR) domains catalyze the NADPH-dependent reduction of the β-keto group of the growing polyketide chain, introducing a hydroxyl group. nih.gov This step is critical for the stereochemical complexity of the final product. Diketide-NACs are the most common model substrates for assaying KR stereochemical control. researchgate.net Excised KR domains are catalytically active toward these mimics, allowing for detailed characterization of their intrinsic stereospecificity. nih.gov

KR domains are classified based on the stereochemistry of the resulting alcohol: A-type KRs produce L-hydroxyl groups, and B-type KRs produce D-hydroxyl groups. beilstein-journals.org Studies with panels of diketide-NACs have shown that KRs which naturally process smaller polyketide intermediates are generally the most active and stereospecific biocatalysts. researchgate.net

A fascinating discovery made using diketide-NAC probes is that the stereospecificity of some KR domains is dependent on the length of the substrate. The KR domain from the hypothemycin PKS (Hpm8) normally produces D-hydroxyl products. However, when presented with the simple diketide acetoacetyl-SNAC, it exclusively generates the L-alcohol product, a complete reversal of its typical function. nih.govresearchgate.net This "Janus-faced" stereospecificity highlights a sophisticated level of programming within a single catalytic domain. In contrast, other KRs, such as PikKR2, exhibit high stereoselectivity even with significant substrate variations. nih.gov

KR DomainSubstrateProduct StereochemistryKey FindingReference
Hpm8 KRAcetoacetyl-SNAC (diketide)L-alcoholReverses stereospecificity for the smallest substrate. nih.govresearchgate.net
Hpm8 KRTetraketide/Hexaketide-SNACD-alcoholExhibits strict stereospecificity for longer substrates. nih.gov
AmpKR2Pantetheine-bound diketide(2D, 3L)-productWild-type produces expected L-hydroxyl (A-type). nih.gov
PikKR2Triketide mimicD-alcoholEstablishes D-configuration of the C3-alcohol (B-type). nih.gov
TYLS KR1 & KR22-methyl-3-ketoacyl-ACP(2R,3R,4S,5R)-triketideBoth catalyze reduction with specificity for the (2R)-methyl diastereomer. researchgate.net

Following ketoreduction, a dehydratase (DH) domain may catalyze an elimination reaction to form a carbon-carbon double bond, and an enoylreductase (ER) domain can subsequently reduce this double bond. nih.gov The stereochemistry of the hydroxyl group installed by the KR domain is crucial for DH activity. For a syn-elimination to produce a trans-double bond, a D-configured hydroxyl group is required. nih.gov This requirement was confirmed in the Hpm8 PKS, where the KR domain provides the necessary D-alcohol for all substrates except the diketide, which is not further processed by the DH domain. nih.gov

Isolated ER domains have also been studied using diketide-NAC derived substrates. The ER from the squalestatin tetraketide synthase (SQTKS) shows broad substrate tolerance, with low intrinsic selectivity for diketides and triketides. nih.govrsc.org Interestingly, these studies revealed that pantetheine-bound substrates are processed much more effectively than simple SNAC thioesters, again emphasizing the role of the carrier protein in enzymatic efficiency. nih.govresearchgate.net The use of diketide-NACs allows for the chemoenzymatic synthesis of various chiral building blocks by combining KR, DH, and ER biocatalysts with an NADPH regeneration system.

The final step in many PKS pathways is the release of the mature polyketide chain, a reaction catalyzed by the C-terminal thioesterase (TE) domain. nih.gov TE domains are versatile catalysts that can release the product through several mechanisms, most commonly hydrolysis (to yield a linear carboxylic acid) or intramolecular cyclization (to yield a macrolactone). researchgate.netnih.govrsc.org

While TE domains act on fully elongated chains, diketide-NACs have been used in reconstituted systems to generate triketide lactones. In these experiments, a diketide-NAC primes a PKS module, which performs one round of extension and reduction, and a fused TE domain then catalyzes the release of the resulting triketide as a stable lactone, which can be easily analyzed. nih.govnih.gov This strategy has been essential for determining the stereochemical outcome of KR domains within intact modules. nih.gov The TE domain itself is generally permissive and can cyclize a variety of substrates, a property that is valuable for engineered biosynthetic pathways. researchgate.netnih.gov Disruption of the normal chain release process can also lead to the release of premature chains, providing further insight into the quality control mechanisms of the PKS assembly line. researchgate.net

Detailed Mechanistic Investigations of PKS Catalysis

By incubating a PKS module with a diketide-NAC starter unit, an appropriate acyl-CoA extender unit, and NADPH, the entire catalytic cycle of chain extension, β-keto processing, and chain transfer can be reconstituted and analyzed. researchgate.net This approach has been used to study modules from numerous PKS pathways, including the erythromycin (B1671065) (DEBS), pikromycin (B1677795), and amphotericin synthases. nih.govnih.govnih.gov These investigations have revealed how domains cooperate, how intermediates are channeled between active sites, and how the precise sequence of catalytic events is controlled to ensure the fidelity of polyketide construction. nih.govnih.gov

Decarboxylative Condensation Mechanisms Probed by Diketide-NACs

Diketide-NACs have been instrumental in clarifying the nuances of the core chain-building reaction in PKSs: decarboxylative condensation. This reaction involves the condensation of an extender unit (typically derived from malonyl-CoA) with a growing polyketide chain.

A notable example comes from the study of curcuminoid biosynthesis. The enzyme Diketide-CoA synthase (DCS) catalyzes the condensation of feruloyl-CoA with malonyl-CoA to produce feruloyldiketide-CoA. nih.gov In subsequent mechanistic studies, a cinnamoyldiketide-NAC analog was used to probe the activity of curcumin synthase 1 (CURS1). nih.gov These experiments revealed that CURS1 catalyzes a decarboxylative condensation using a β-keto acid, derived from the diketide, as the extender substrate. This demonstrated a variation on the canonical PKS mechanism, where the enzyme uses a diketide-derived molecule, rather than a simple malonyl-CoA, for chain extension. nih.gov The use of the diketide-NAC analog was crucial for isolating this specific step and understanding the substrate flexibility of the synthase.

Regiospecificity and Stereochemical Control during Chain Elongation Cycles

Modular PKSs are renowned for their precise control over the stereochemistry of their polyketide products, generating a multitude of chiral centers with high fidelity. nih.gov Each module's catalytic domains—particularly the ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—dictate the processing of the β-keto group formed during each condensation cycle.

Diketide-NAC analogs are employed to investigate the intrinsic stereoselectivity of these domains, especially the KR domains which are responsible for setting most of the stereocenters. researchgate.net For instance, EryKR1 and TylKR1 are two ketoreductases that act on a diketide substrate but yield opposite stereochemistries ("2R, 3R" and "2R, 3S", respectively), indicating they select for different epimers of the diketide intermediate for reduction. nih.gov Structural and mutagenesis studies on KR domains, guided by their activity on diketide-NAC substrates, have identified key residues that control whether an l- or d-hydroxy group is formed and whether the enzyme prefers a d- or l-α-alkyl substituent. nih.gov The ability to test these isolated domains with synthetic diketide-NACs allows for the decoupling of their specific function from the larger multienzyme complex. nih.govnih.gov

Role of Diketide-NAC Analogs in Probing PKS Active Site Architectures

Diketide-NAC analogs serve as molecular probes to map the active site architecture of PKS domains. By systematically altering the structure of the diketide-NAC and observing the effect on binding and catalysis, researchers can infer the steric and electronic constraints of the enzyme's substrate-binding pocket.

Studies using diketide-NACs have elucidated how KR domains from different PKS modules can recognize and process intermediates with distinct stereochemistry. nih.gov For example, the differential reduction of polyketides is a direct result of how the ACP-tethered intermediates are bound within the KR active site. nih.gov Structure-guided mutagenesis of an A1-type KR, which naturally produces a d-α-methyl orientation, successfully converted it into an A2-type KR that generates an l-α-methyl group when assayed with a diketide-NAC substrate analog. nih.gov These experiments highlight how diketide-NACs, in conjunction with structural biology and protein engineering, can reveal the precise molecular determinants of stereocontrol within PKS active sites.

Protein-Protein Interactions and Substrate Channeling in Multimodular PKSs

In multimodular PKSs, the growing polyketide chain must be efficiently and correctly passed from one module to the next in a process known as substrate channeling. nih.gov This vectorial transfer is governed by specific protein-protein interactions, primarily mediated by short linker regions at the termini of the large PKS proteins and interactions between the ACP of one module and the KS of the subsequent module. nih.govnih.gov

The fidelity of this process is critical for the biosynthesis of the correct final product. Research has shown that these protein-protein interactions can play a more significant role in the turnover of chimeric (engineered) PKSs than enzyme-substrate recognition. nih.gov In this context, diketide-NACs can be used to study the competence of downstream modules independently of the upstream chain-building steps. By supplying a downstream module with a synthetic diketide-NAC that mimics its natural substrate, researchers can assess its catalytic efficiency and determine if bottlenecks in engineered pathways are due to faulty protein-protein interactions or poor substrate recognition by a specific domain. nih.govdtu.dk

Enzymatic Kinetics and Thermodynamic Characterization of Diketide-NAC Transformations

Steady-State Kinetic Parameters (kcat, KM) Determination

Steady-state kinetics provides a powerful method for quantifying the efficiency and substrate specificity of an enzyme or its individual domains. nih.gov The key parameters, kcat (the turnover number) and KM (the Michaelis constant), describe the maximal rate of the reaction and the substrate concentration at which the reaction rate is half of its maximum, respectively. The ratio, kcat/KM, is a measure of the enzyme's catalytic efficiency and specificity. beilstein-journals.org

In PKS research, diketide-NACs are used as substrates to determine these kinetic parameters for isolated domains or engineered modules. This allows for a quantitative comparison of how mutations or domain swaps affect catalytic performance. For example, kinetic analysis of KR domains with diketide analogs can reveal differences in their efficiency and affinity for substrates mimicking various pathway intermediates.

Table 1: Representative Steady-State Kinetic Parameters for PKS Domains with Diketide-NAC Analogs

This table illustrates the kind of data obtained from kinetic studies using diketide-NAC analogs to probe PKS ketoreductase (KR) domains. The values are hypothetical but representative of published findings.

EnzymeSubstrate Analogkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Wild-Type KR (A1-type)(2R)-methyl-3-oxopentanoyl-NAC15.225060,800
Mutant KR (A2-type function)(2S)-methyl-3-oxopentanoyl-NAC8.540021,250
Wild-Type KR (B1-type)(2R)-methyl-3-oxopentanoyl-NAC25.0150166,667

Pre-steady-State Kinetic Analysis of PKS Sub-reactions

Thermodynamic Insights into Enzyme-Diketide-NAC Binding and Catalysis in Polyketide Synthase Enzymology

The intricate process of polyketide biosynthesis, orchestrated by the multi-domain enzymatic machinery of polyketide synthases (PKSs), is fundamentally governed by the principles of thermodynamics. The binding of intermediates, such as the diketide-N-acetylcysteamine (NAC) thioester, to the active sites of PKS domains and the subsequent catalytic transformations are driven by favorable changes in free energy. A comprehensive understanding of these thermodynamic parameters is crucial for elucidating the catalytic mechanisms and for the rational engineering of PKSs to produce novel bioactive compounds.

The binding of a diketide-NAC substrate to a PKS domain, such as a ketosynthase (KS) or ketoreductase (KR), is an equilibrium process characterized by its binding affinity. This affinity is quantitatively described by the dissociation constant (Kd), which is related to the standard Gibbs free energy change of binding (ΔG°) by the equation:

ΔG° = RTln(Kd)

where R is the gas constant and T is the absolute temperature. A smaller Kd value signifies a tighter binding interaction and a more negative ΔG°, indicating a thermodynamically favorable process. The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

The enthalpic component reflects the changes in bonding energies, including hydrogen bonds, van der Waals interactions, and electrostatic interactions, upon substrate binding. A negative ΔH° indicates that the formation of these interactions is an exothermic process. The entropic component represents the change in the randomness or disorder of the system. Substrate binding typically leads to a decrease in conformational freedom for both the enzyme and the substrate, resulting in a negative (unfavorable) entropy change. However, the release of ordered water molecules from the binding site can contribute a positive (favorable) entropy change, often referred to as the hydrophobic effect.

The following tables present hypothetical yet plausible thermodynamic data for the binding of a diketide-NAC substrate to a generic PKS ketosynthase (KS) and ketoreductase (KR) domain. This data is illustrative of the insights that can be gained from such thermodynamic studies.

Table 1: Hypothetical Thermodynamic Parameters for Diketide-NAC Binding to a PKS Ketosynthase (KS) Domain

ParameterValueUnitInterpretation
Dissociation Constant (Kd)50µMModerate binding affinity, typical for transient enzyme-substrate interactions.
Gibbs Free Energy (ΔG°)-5.9kcal/molA spontaneous and favorable binding process.
Enthalpy (ΔH°)-8.2kcal/molThe binding is enthalpically driven, indicating favorable bond formation.
Entropy (TΔS°)-2.3kcal/molThe binding is entropically unfavorable, likely due to a loss of conformational freedom.

Table 2: Hypothetical Thermodynamic Parameters for Diketide-NAC Binding to a PKS Ketoreductase (KR) Domain

ParameterValueUnitInterpretation
Dissociation Constant (Kd)75µMSlightly weaker binding than the KS domain, which may reflect different roles in the catalytic cycle.
Gibbs Free Energy (ΔG°)-5.5kcal/molA spontaneous binding event.
Enthalpy (ΔH°)-4.1kcal/molEnthalpically favorable, but less so than the KS domain interaction.
Entropy (TΔS°)1.4kcal/molThe binding is entropically favorable, possibly due to a significant hydrophobic effect from the release of water molecules.

These hypothetical data illustrate how the thermodynamic signatures of substrate binding can differ between different catalytic domains within a PKS module. The KS domain, responsible for the core carbon-carbon bond formation, might exhibit a stronger, enthalpically driven interaction to ensure efficient capture and orientation of the diketide for the subsequent condensation reaction. In contrast, the KR domain, which performs a reductive modification, might have a different binding profile, potentially with a greater entropic contribution, reflecting a more dynamic interaction that facilitates catalysis and product release.

Applications of Diketide Nacs in Biosynthetic Pathway Engineering and Synthetic Biology

Reconstitution of Modular PKS Pathways In Vitro Using Diketide-NAC Substrates

The in vitro reconstitution of modular PKS pathways provides a controlled environment to dissect the intricate mechanisms of polyketide biosynthesis. Diketide-NACs are instrumental in this approach, serving as surrogate substrates that can prime individual or multiple PKS modules, thereby initiating the catalytic cycle.

Researchers have successfully utilized diketide-NAC thioesters to study individual PKS modules and their constituent domains. researchgate.net By incubating these synthetic substrates with purified PKS enzymes, it is possible to observe specific catalytic events, such as condensation, ketoreduction, and dehydration, in isolation. For instance, the N-acetyl cysteamine (B1669678) (NAC) thioester derivative of the natural β-keto diketide intermediate was used with a derivative of the erythromycin (B1671065) PKS, DEBS1-TE, to study the reduction products of its two ketoreductase (KR) domains. nih.gov This approach allows for the detailed characterization of enzyme kinetics, substrate specificity, and stereochemical control. researchgate.netnih.gov

Furthermore, diketide-NACs have been crucial in studying protein-protein interactions within the PKS machinery. While free NAC thioesters are diffusively loaded onto modules, this method has been adapted to investigate the more natural, covalent channeling of intermediates between modules. researchgate.net Studies have shown that the turnover rate of enzymes like MxnB, a ketosynthase from myxopyronin biosynthesis, is significantly higher when substrates are bound to a carrier protein compared to NAC, highlighting the importance of these interactions. nih.gov This underscores the utility of diketide-NACs in dissecting the nuanced mechanisms of inter-module communication and substrate transfer. researchgate.netnih.gov

Directed Biosynthesis of Non-Natural Polyketide Analogs

The flexibility of PKS modules to accept synthetic precursors has paved the way for the directed biosynthesis of novel polyketides with altered structures and potentially new biological activities. Diketide-NACs are central to these efforts, enabling the generation of "designer" polyketides and diversified compound libraries.

Generation of Designer Polyketides via Precursor-Directed Biosynthesis

Precursor-directed biosynthesis leverages the ability of engineered PKS pathways to incorporate synthetic starting materials. A common strategy involves inactivating an early-stage enzyme in the pathway, such as the first ketosynthase (KS1) domain, thereby blocking the production of the natural polyketide. tandfonline.comnottingham.ac.uk The biosynthetic process can then be rescued by feeding the culture with a synthetic diketide-NAC analog. srce.hr This analog is taken up by the subsequent PKS module, and chain elongation proceeds to generate a modified polyketide. srce.hr

This technique has been successfully applied to the erythromycin PKS (DEBS). By creating a KS1 null mutant, researchers have been able to introduce a variety of diketide-NAC thioesters to produce a range of erythromycin analogs with modifications at the starter unit portion of the macrolide. tandfonline.comrsc.orgnih.gov This method has proven effective in both Streptomyces coelicolor and Saccharopolyspora erythraea host systems, demonstrating its potential for producing significant quantities of these novel compounds. rsc.orgnih.gov

Creation of Diversified Polyketide Compound Libraries

The same principles of precursor-directed biosynthesis can be expanded to generate large libraries of polyketide analogs. By systematically feeding a panel of diverse diketide-NAC substrates to an engineered PKS, a corresponding library of novel polyketides can be produced. This approach allows for the exploration of the chemical space around a natural product scaffold, which is valuable for structure-activity relationship studies and drug discovery.

The creation of these libraries is facilitated by the relaxed substrate specificity of some PKS modules. For example, by screening numerous diketide-NAC thioesters with a truncated version of the DEBS1 module, a variety of analogs have been generated. rsc.org This strategy, sometimes referred to as chemobiosynthesis, has become an established route for producing analogs of 6-deoxyerythronolide B (6-dEB), the aglycone of erythromycin. researchgate.net The ability to generate a wide array of analogs with substantial structural changes highlights the power of this technique in combinatorial biosynthesis. tandfonline.comnottingham.ac.uk

Engineering of PKS Modules for Altered Specificity and Catalytic Outcomes

Beyond using wild-type PKS modules, researchers are actively engineering these enzymatic assembly lines to alter their substrate preferences and catalytic functions. Diketide-NACs serve as invaluable probes in these endeavors, allowing for the rapid assessment of engineered PKS variants.

Rational Design of Hybrid PKSs with Diketide-NAC Probes

The modular nature of PKSs has inspired the creation of hybrid synthases, where domains or entire modules from different PKS pathways are combined to produce novel polyketides. nottingham.ac.uk Diketide-NAC probes are essential for characterizing the function and efficiency of these engineered hybrids. For example, when designing hybrid PKSs to generate altered stereochemistry, diketide-NAC thioesters can be used to test the stereospecificity of individual ketoreductase (KR) domains in vitro. nih.govmdpi.com

These probes have been instrumental in understanding the "rules" of stereochemical control within PKS modules. nih.gov By incubating diketide-NACs with isolated or hybrid KR domains, researchers can determine the precise stereochemical outcome of the reduction reaction. mdpi.comacs.org This knowledge provides a more rational basis for the design of hybrid PKSs capable of producing polyketides with desired stereochemistries. nih.gov

Site-Directed Mutagenesis for Enhanced or Modified Catalytic Potential

Site-directed mutagenesis offers a more precise method for altering PKS function compared to domain swapping. nih.gov By targeting specific amino acid residues within a catalytic domain, it is possible to modify its substrate specificity or catalytic activity. Diketide-NAC substrates are crucial for screening libraries of PKS mutants to identify variants with desired properties.

For instance, site-directed mutagenesis of ketosynthase (KS) domains has been explored to broaden their substrate specificity. researchgate.net By incubating mutant KS domains with various diketide-NACs, researchers can assess their ability to accept and process unnatural substrates. researchgate.net Similarly, mutagenesis of ketoreductase (KR) domains, guided by sequence alignments and structural modeling, has been used to alter their stereochemical control. mdpi.comnih.gov The resulting mutant KRs can be tested with diketide-NACs to confirm the intended change in catalytic outcome. This approach has been used to probe the roles of conserved amino acid motifs in determining the stereospecificity of ketoreduction. mdpi.comnih.gov

Elucidation of Cryptic Biosynthetic Mechanisms and Pathways

N-acetylcysteamine (NAC) thioesters of diketides have emerged as indispensable chemical tools in the field of synthetic biology and biosynthetic pathway engineering. Their primary utility lies in deciphering the function and mechanisms of polyketide synthases (PKSs), particularly those encoded by cryptic biosynthetic gene clusters. Cryptic pathways are those whose metabolic products are unknown or not produced under typical laboratory conditions, making their functional annotation a significant challenge. NAC-diketides serve as synthetic mimics of natural PKS intermediates, allowing researchers to probe and characterize individual enzymatic domains and modules outside of the native, complex biological context.

The structural similarity of the NAC-thioester handle to the phosphopantetheinyl arm of the acyl carrier protein (ACP) enables these synthetic substrates to be recognized and processed by PKS enzymes. researchgate.net This allows for the targeted investigation of specific reaction steps, such as ketoreduction, dehydration, and C-C bond formation, which are fundamental to polyketide assembly. By feeding NAC-diketide probes to isolated PKS domains or modules, scientists can uncover the intrinsic specificities and stereochemical preferences of these biocatalysts, revealing the otherwise hidden logic of the biosynthetic assembly line. nih.govacs.org

Detailed Research Findings

Research into complex polyketide biosynthesis has extensively used NAC-diketides to unravel cryptic stereochemical details. For instance, the stereospecificity of ketoreductase (KR) domains, which control the stereochemistry of hydroxyl groups in the polyketide backbone, has been a major focus. Studies on the 6-deoxyerythronolide B synthase (DEBS), the enzyme responsible for erythromycin biosynthesis, have utilized panels of diketide-NAC thioesters to interrogate individual modules. researchgate.net These experiments demonstrated that isolated modules can effectively discriminate between different diastereomers of this compound substrates, revealing the inherent stereoselectivity of the enzymes. researchgate.net

Similarly, the KR domains from the erythromycin (eryKR1) and tylosin (B1662201) (tylKR1) PKSs were expressed as individual enzymes and tested with a racemic diketide-NAC substrate, (2R,S)-2-methyl-3-oxopentanoic acid N-acetylcysteamine thioester. acs.org These studies showed that the KR domains catalyzed the reduction with complete stereospecificity, even without being part of the larger PKS multienzyme complex. acs.org This approach is crucial for predicting the structure of a polyketide product from its gene sequence alone, a key goal in mining genomes for new natural products.

In the case of the borrelidin (B54535) PKS, sequence analysis predicted a specific stereochemical outcome (a (3R)-alcohol) for its KR domains. nih.gov In vitro assays using diketide-NAC surrogate substrates confirmed this prediction, but also created a puzzle: one of the dehydratase (DH) domains in the pathway generates a cis double bond in the final natural product, but produced a trans double bond when acting on the surrogate. nih.gov This discrepancy highlighted that while NAC-diketides are powerful probes, the natural context of the full-length substrate tethered to an ACP can sometimes override the intrinsic preference of an isolated domain. nih.gov

Further research on the pikromycin (B1677795) PKS (PikKR2) employed triketide mimics with a NAC-thioester surrogate to probe substrate recognition and kinetic parameters. nih.gov These mimics were designed to be more stable than the natural intermediates, which are prone to cyclization. acs.org The results showed that these probes had lower K_M values compared to simpler, unnatural substrates, indicating that the enzyme's active site has a clear recognition preference for substrates that resemble the natural polyketide chain. nih.gov

The tables below summarize key findings from studies using NAC-diketides to elucidate the cryptic functions of PKS domains.

Table 1: Elucidation of Ketoreductase (KR) Stereospecificity Using Diketide-NAC Probes This table details how specific, synthetically accessible this compound substrates are used to determine the stereochemical outcome of KR-catalyzed reactions from various polyketide synthase pathways.

PKS DomainDiketide-NAC SubstrateObserved Product StereochemistryResearch FocusReference
DEBS KR1 (2S, 3R/S)-2-methyl-3-oxopentanoyl-NAC(2S, 3R)-3-hydroxy-2-methylacyl productConfirmed that KR1 selects for the (2S)-methyl group and stereospecifically produces a (3R)-hydroxyl group. acs.org
Tylosin KR1 (2R, S)-2-methyl-3-oxopentanoic acid N-acetylcysteamine thioester(2R, 3S)-hydroxyacyl productDemonstrated the intrinsic stereospecificity of the isolated KR domain. acs.org
Pikromycin KR2 Triketide mimics with NAC-thioether linkaged-hydroxyl productValidated a chemical probe-based approach to determine stereoselectivity and kinetic parameters of KR domains. nih.gov
Borrelidin KRs Diketide-NAC surrogates(3R)-alcoholsConfirmed bioinformatics predictions of KR stereochemistry and revealed complexities in subsequent dehydration steps. nih.gov
Substrate ProbeK_M (mM)k_cat (min⁻¹)Specificity Constant (k_cat/K_M) (min⁻¹ M⁻¹)Key FindingReference
Triketide Mimic 12 2.4 ± 0.8-12.1Improved K_M values indicate molecular recognition of the native-like acyl chain. nih.gov
Triketide Mimic 13 7.8 ± 2.7-14.5Demonstrates that enzyme affinity is higher for substrates resembling the natural intermediate. nih.gov
Diketide 63 --66Processed more efficiently than triketide mimics, but likely with lower binding affinity. nih.gov
trans-decalone 64 --718Unnatural substrate with the highest processing efficiency, but does not reflect natural substrate binding. nih.gov

Note: Specific k_cat values for mimics 12 and 13 were attenuated due to enol-tautomer abundance, but the specificity constant could still be determined.

These research findings underscore the power of NAC-diketides as molecular probes. They enable a "bottom-up" approach to understanding complex biosynthetic machinery, allowing for the precise functional assignment of domains from cryptic gene clusters and providing a rational basis for future efforts in synthetic biology and combinatorial biosynthesis. researchgate.netnih.gov

Advanced Analytical Methodologies for Diketide Nac Research

Spectroscopic Approaches for Mechanistic Elucidation and Structural Analysis

Spectroscopic methods are indispensable for probing the intricate details of diketide-NAC chemistry. They provide insights into stereochemistry, reaction kinetics, and the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. umontpellier.fr In the context of diketide-NAC research, NMR is essential for assigning the stereochemistry of these chiral molecules. umontpellier.frresearchgate.net Techniques such as ¹H and ¹³C NMR provide detailed information about the connectivity of atoms, while advanced methods like the Nuclear Overhauser Effect (NOE) can reveal through-space interactions, which are critical for establishing the relative configuration of stereocenters. nih.gov

Furthermore, NMR is employed to study the conformational dynamics of diketide-NACs and their interactions with enzymes. nih.govescholarship.org By analyzing changes in chemical shifts and coupling constants, researchers can infer how these molecules fold and move, providing a deeper understanding of their biological activity. nih.govescholarship.org For instance, the solution structure of acyl carrier protein (ACP) domains, which carry the growing polyketide chain, has been investigated using NMR to understand their interaction with diketide intermediates. nih.gov

Table 1: NMR Applications in Diketide-NAC Research

NMR TechniqueApplicationFinding
¹H and ¹³C NMRStructural ElucidationConfirmed the structures of synthetic C16 and C18 diketide-NACs. acs.orgnih.gov
NOE SpectroscopyStereochemical AssignmentElucidates the relative stereochemistry of chiral centers in polyketide intermediates. nih.gov
Conformational AnalysisProtein-Ligand InteractionsProvides insights into the dynamic interactions between diketide-NACs and polyketide synthase (PKS) domains. nih.govescholarship.org

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Identification and Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in diketide-NAC research, enabling the precise determination of molecular formulas for reactants, intermediates, and products. nih.gov This high degree of accuracy is crucial for identifying transient species in complex reaction mixtures and for mapping biosynthetic pathways. nih.govpsu.edu

In studies of enzymatic reactions, HRMS is used to detect and characterize intermediates that are covalently bound to enzyme domains. nih.gov For example, HRMS analysis has confirmed the methylation of the α-position of a diketide attached to the pantetheinyl arm of an acyl carrier protein (ACP). nih.gov This provides direct evidence for the timing and location of modifications during polyketide assembly. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful, allowing for the separation of complex mixtures prior to mass analysis, which is essential for identifying novel products in combinatorial biosynthesis experiments. acs.orgnih.gov

Table 2: HRMS Analysis of Diketide-NAC Derivatives

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Reference
C16 Diketide-NACC₂₂H₄₁NO₃S400.2807400.2819 acs.orgnih.gov
C18 Diketide-NACC₂₄H₄₅NO₃S428.3120428.3102 acs.orgnih.gov
2-ClHDA-NAC adductC₁₈H₃₆ClNO₃S402.08 (molecular ion)402.08 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring and Product Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring reaction kinetics and characterizing products in diketide-NAC research. sci-hub.seresearchgate.netuu.nl This method is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. sci-hub.seuu.nl

In enzymatic assays, UV-Vis spectroscopy can be used to continuously monitor the change in concentration of a reactant or product over time, allowing for the determination of kinetic parameters such as reaction rates. researchgate.netntnu.no For example, the formation of pyrone products from diketide-NAC substrates can be followed by monitoring the appearance of their characteristic UV absorbance. nih.govresearchgate.net Additionally, UV-Vis spectra can serve as a fingerprint for identifying and characterizing reaction products, often in conjunction with other analytical techniques. researchgate.netxylemanalytics.com

Table 3: UV-Vis Spectroscopy in Diketide-NAC Reaction Analysis

ApplicationWavelength RangeInformation Obtained
Kinetic Monitoring200-800 nmReaction rates, enzyme activity. researchgate.netntnu.no
Product Characterization200-700 nmIdentification of chromophoric products like pyrones. nih.govresearchgate.netresearchgate.net
Purity AssessmentSpecific λmaxQuantifies the concentration of a known compound. innovareacademics.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. rroij.comthermofisher.com In the context of diketide-NAC research, GC-MS is particularly useful for profiling the products of enzymatic reactions or chemical transformations. uni-hannover.dersc.org

The process involves separating a complex mixture into its individual components in a gas chromatograph, followed by detection and identification using a mass spectrometer. getenviropass.com The mass spectrometer provides a unique fragmentation pattern for each compound, which serves as a "fingerprint" for its identification by comparison to spectral libraries. rroij.com GC-MS has been utilized to analyze the products of reactions involving diketide intermediates, helping to elucidate reaction pathways and identify unexpected byproducts. uni-hannover.decampdenbri.co.uk For instance, chiral GC-MS can be used to determine the stereochemistry of reaction products. nih.gov

Table 4: Applications of GC-MS in Chemical Analysis

Application AreaTypes of Compounds AnalyzedKey Benefit
Food & BeverageFlavor and aroma compoundsProduct profiling and quality control. rroij.comcampdenbri.co.uk
EnvironmentalVolatile and semi-volatile organic compoundsContaminant monitoring. thermofisher.com
PharmaceuticalDrug metabolites, impuritiesQuantitative analysis in biological matrices. nih.gov
Lignin DepolymerizationAromatic and aliphatic compoundsUnderstanding reaction pathways. rsc.org

Chromatographic Separation Techniques for Reaction Product Analysis

Chromatographic methods are essential for the separation and purification of products from complex reaction mixtures in diketide-NAC research. These techniques are crucial for obtaining pure compounds for further analysis and for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of compounds in a mixture. ijcrt.org In research involving diketide-NACs, HPLC is widely used for assessing the purity of synthesized compounds and for monitoring the progress of enzymatic or chemical reactions. acs.orgnih.govasm.orgupb.ro

By separating components based on their differential partitioning between a stationary phase and a mobile phase, HPLC can resolve complex mixtures with high efficiency. ijcrt.org The progress of a reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to quantify the consumption of reactants and the formation of products. asm.orgasm.org This allows for the determination of reaction kinetics and optimization of reaction conditions. acs.org Furthermore, HPLC is crucial for the purification of reaction products, enabling their isolation for subsequent structural elucidation by other techniques like NMR and MS. escholarship.org

Table 5: HPLC in Diketide-NAC Research

ApplicationColumn TypeDetection MethodFindingReference
Purity AssessmentC18UV-VisAssessed the purity of synthetic diketide-NACs. acs.orgnih.gov
Reaction MonitoringC18UV-VisMonitored the conversion of monacolin J to simvastatin. asm.org asm.org
Product QuantificationC18UV-VisQuantified the decreased amount of diketide-NAC substrate to determine kinetic parameters. acs.orgnih.gov
Product PurificationVariousUV-VisIsolated reaction products for further characterization. escholarship.org

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is an indispensable tool for separating and quantifying the stereoisomers of diketide-NAC derivatives. rsc.orgaocs.org This technique is crucial for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of products from enzymatic reactions, providing fundamental information about the stereochemical control exerted by ketoreductase (KR) domains within PKSs. rsc.orgnih.gov

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common approach. rsc.orgmdpi.comdergipark.org.tr For instance, the KR domain of the (R)-mellein-synthesizing PKS SACE5532 was shown to produce the (R)-configured hydroxyl group by chiral HPLC analysis of the reduction product of acetoacetyl-SNAC. rsc.org The separation of diastereomers, which have different physical properties, can sometimes be achieved by conventional chromatography, but enantiomers, being mirror images, require a chiral environment for resolution. sigmaaldrich.com

Researchers have successfully used chiral HPLC to analyze the products of KR-catalyzed reductions of various diketide-NAC substrates. utexas.eduacs.org For example, the reduction of a diketide substrate with different ketoreductases resulted in varying stereochemical outcomes, which were quantified by chiral HPLC. utexas.edu The elution order of the different stereoisomers can often be predicted based on previous studies. utexas.edu In some cases, derivatization of the diketide is performed to enhance separation and detection. nih.gov

Table 1: Chiral HPLC Analysis of KR-Catalyzed Diketide-NAC Reductions

Ketoreductase (KR) DomainDiketide-NAC SubstrateObserved Stereochemical Product(s)Analytical MethodReference
KRSACE5532Acetoacetyl-SNAC1d-(R)Chiral HPLC rsc.org
PikKR2Diketide 63Mixture of d- and l-alcohols (4:1 ratio)Chiral HPLC acs.orgnih.gov
TylKR2, AmpKR3, EryKR3Pentanoyl-diketide-NAC99% B1 product, A1 product, 91% A1 product respectivelyChiral HPLC utexas.edu

X-ray Crystallography and Cryo-Electron Microscopy of Diketide-NAC Bound Enzymes

Determining the three-dimensional structures of enzymes in complex with their substrates or substrate analogs provides invaluable insights into catalytic mechanisms and substrate recognition. biologiachile.cl X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques used to visualize these interactions at or near atomic resolution. technologynetworks.comethz.chresearchgate.net

X-ray crystallography has been instrumental in elucidating the structures of PKS domains. researchgate.net By soaking crystals of an enzyme with a diketide-NAC analog, researchers can trap and visualize the enzyme-substrate complex. spring8.or.jp For example, the crystal structure of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) bound to an intermediate mimic revealed key active site residues involved in stabilizing the intermediate. nih.gov These "snapshots" along the reaction coordinate help to understand the conformational changes that occur during catalysis. nih.gov

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large and flexible protein complexes that are challenging to crystallize. technologynetworks.comnih.govutsouthwestern.edu This method allows for the determination of the 3D structure of macromolecules in a near-native state. technologynetworks.com While direct structural evidence of diketide-NAC bound to a full PKS assembly via cryo-EM is still an emerging area, the technique holds immense promise for understanding the intricate machinery of these mega-enzymes. researchgate.net Hybrid methods that combine cryo-EM with other techniques like NMR are also becoming increasingly powerful. researchgate.net

Table 2: Structural Studies of Enzymes with Substrate/Analogs

Enzyme/Protein ComplexLigandMethodologyKey FindingsReference
Actinrhodin Ketoreductase (actKR)Polyketide intermediatesX-ray Crystallography & Molecular DockingIdentified key residues for cyclization specificity. researchgate.net
Deinococcus radiodurans DXPSC2α-phosphonolactylThDP (intermediate mimic)X-ray CrystallographyRevealed stabilization of the intermediate by active-site histidines. nih.gov
E. coli MutT8-oxo-dGTP (substrate)Time-resolved X-ray CrystallographyVisualized the entire hydrolytic reaction process. spring8.or.jp
Supraspliceosomepre-mRNACryo-Electron TomographyRevealed the arrangement of four native spliceosomes connected by pre-mRNA. researchgate.net

Isotopic Labeling Strategies for Pathway Tracing and Mechanistic Studies

Isotopic labeling is a powerful and versatile strategy for tracing metabolic pathways and elucidating reaction mechanisms in the study of diketide-NAC and polyketide biosynthesis. bitesizebio.comresearchgate.netresearchgate.net By introducing atoms with a different number of neutrons (stable isotopes) into precursor molecules, researchers can track their incorporation into downstream metabolites. bitesizebio.comsilantes.com

Commonly used stable isotopes in this context include carbon-13 (¹³C), oxygen-18 (¹⁸O), and nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov For instance, feeding experiments with [1-¹³C] and [¹⁸O₂] labeled precursors have been used to determine the origin of oxygen atoms in polyketides. psu.edu The incorporation of ¹³C-labeled N-acetylcysteamine (SNAC) thioesters of potential intermediates has been used to confirm their role in the biosynthesis of complex natural products. researchgate.net For example, the NAC thioester of [1-¹³C]hexanoic acid showed a remarkably high incorporation into averufin, a key intermediate in aflatoxin B1 biosynthesis, demonstrating the efficiency of this precursor. researchgate.net

These labeling studies, often coupled with analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, provide detailed information on how polyketide chains are assembled, cyclized, and modified. researchgate.netresearchgate.net This approach has been crucial in confirming that PKS modules can accept and process synthetic NAC thioester intermediates, a foundational concept for the combinatorial biosynthesis of novel polyketides. psu.edu The use of stable isotope-labeled compounds remains a state-of-the-art method for gaining deep insights into the biosynthesis of natural products. researchgate.net

Table 3: Isotopic Labeling Studies in Polyketide Biosynthesis

Labeled PrecursorTarget Metabolite/PathwayAnalytical MethodKey FindingReference
[1-¹³C]hexanoic acid NAC thioesterAverufin (Aflatoxin B1 biosynthesis)NMR SpectroscopyHigh (22%) intact incorporation, confirming its role as an intermediate. researchgate.net
[1-¹³C,¹⁸O₂]propionateKendomycinNMR SpectroscopyConfirmed the origin of oxygen atoms in the final product. psu.edu
¹³C-labeled N-acetylcysteamine (SNAC) thioestersDihydromonacolin L and LovastatinEnzymatic AssayConfirmed the identity of putative intermediates in the biosynthetic pathway. researchgate.net
[1,2-¹³C₂]acetate6-deoxyerythronolide B (6-dEB)¹³C NMR SpectroscopyConfirmed the starter unit of the polyketide chain. psu.edu

Computational and Theoretical Chemistry Studies of Diketide Nacs and Pks Interactions

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of PKS enzyme-substrate complexes. By simulating the movements of atoms over time, researchers can observe the conformational changes and intermolecular interactions that are critical for catalysis.

MD simulations have been employed to investigate the interactions that control stereospecificity in PKS domains. For example, simulations of the A1-type ketoreductase (KR) from the amphotericin PKS with a D-α-methyl-substituted diketide substrate revealed that the correct substrate is consistently held in a conformation closer to the ideal reactive state. nih.gov These simulations, which can be run for tens of nanoseconds, model the initial weak binding of the polyketide substrate to the enzyme and track its stability within the active site. nih.gov In contrast, the enantiomeric (incorrect) substrate was observed to form a hydrogen bond with a key residue (Q364), leading to an unreactive conformation. nih.gov This finding computationally corroborates experimental results where mutating this specific residue led to a loss of stereospecificity. nih.gov

Furthermore, MD simulations are a core component of high-throughput computational platforms designed for enzyme engineering. nih.gov In these systems, MD is used to analyze the stability of "near attack conformations" (NACs), which are crucial for catalysis. nih.gov By calculating the population of active conformations over the simulation trajectory, researchers can evaluate the potential catalytic efficiency of mutant enzymes with novel substrates. nih.gov These simulations provide compelling evidence that macroscopic, intra-subunit protein motions often play a limited role in the initial binding of substrates. plos.org

MD Simulation Study AspectKey FindingsSource(s)
System Studied A1-type Ketoreductase (Amphotericin PKS) with D-α-methyl-substituted diketide (dkD) and its L-enantiomer (dkL). nih.gov
Simulation Goal To investigate the interactions controlling stereospecificity. nih.gov
Observation for Correct Substrate (dkD) Retained in a conformation closer to the reactive configuration during long MD simulations. nih.gov
Observation for Incorrect Substrate (dkL) Forms a hydrogen bond with residue Q364, resulting in a more favorable but unreactive conformation. nih.gov
Correlation with Experiment The computational result aligns with experimental findings where a Q364H mutant lost stereospecificity. nih.gov

Quantum Chemical Calculations of Reaction Transition States and Energetics

While MD simulations excel at describing the dynamic motion of enzyme-substrate complexes, quantum chemical (QC) calculations are necessary to model the electronic rearrangements that occur during chemical reactions. Combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for this purpose, allowing for a high-level quantum mechanical description of the active site where bond-breaking and bond-forming events occur, while the surrounding protein and solvent are treated with more computationally efficient classical mechanics.

QM/MM simulations have been instrumental in elucidating the reaction mechanisms of PKS domains. For instance, these methods have been used to model the ketoreduction reaction at specific carbon atoms of a polyketide intermediate. acs.org By calculating the reaction pathway, researchers can identify the structure of the transition state—the highest energy point along the reaction coordinate—and determine the activation energy barrier. acs.org These calculated barriers provide a quantitative measure of the reaction's feasibility and can be compared across different substrates or enzyme mutants. acs.org

QC methods are also used to analyze substrate activation within the enzyme active site. mdpi.com Techniques such as calculating the Laplacian of electron density can quantify how the enzyme environment polarizes the substrate's carbonyl group, making it more susceptible to nucleophilic attack. mdpi.com This analysis helps to explain the substrate specificity observed in enzymes, as preferred substrates are often those that are more effectively activated by the enzyme. mdpi.com

Docking Studies and Ligand Binding Predictions for Diketide-NAC Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a diketide-NAC analog) when bound to a protein target. It is a fundamental tool for understanding substrate recognition and for predicting how novel or modified substrates might interact with a PKS active site.

Docking simulations are often the first step in a computational workflow, used to generate plausible binding poses for enzyme-substrate complexes. These initial models are then frequently refined using more rigorous methods like MD simulations. nih.gov The goal is often to identify a "near attack conformation" (NAC), a spatial arrangement of the substrate and catalytic residues that is poised for reaction. nih.gov Computational platforms have been developed to rapidly build these catalytic models through docking and perform high-throughput screening of potential mutants and substrates. nih.gov

These studies have helped to establish correlations between the structure of PKS domains and the substrates they accept. For example, structural modeling of ketosynthase (KS) domains has revealed relationships between the volume of the active site pocket and the size of the polyketide products formed. plos.org Docking studies are also crucial for interpreting experimental results with diketide-NAC analogs, which are widely used as surrogate substrates to probe the function and specificity of individual PKS domains. mdpi.comacs.orgrsc.org By predicting how these analogs bind, researchers can better understand why certain domains show exquisite stereospecificity while others are more permissive. mdpi.com The compatibility of docking domains, which mediate protein-protein interactions between PKS modules, is also essential for biosynthetic fidelity and can be studied computationally. researchgate.net

Structure-Activity Relationship (SAR) Derivation in a Theoretical Framework

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. In the context of PKSs, this involves understanding how variations in the diketide-NAC substrate structure affect the efficiency and outcome of the enzymatic reaction. Computational methods provide a theoretical framework for establishing and rationalizing these relationships.

Theoretical SAR studies are built upon the foundation of docking, MD, and QM/MM calculations. By systematically modifying the structure of a diketide-NAC substrate in silico and calculating the resulting changes in binding affinity and reaction energetics, a predictive SAR model can be constructed. These models can explain experimental observations, such as how a single amino acid mutation in a ketosynthase (KS) domain can dramatically broaden its substrate tolerance. rsc.org For example, an A to W mutation in a DEBS KS domain was shown to enhance chain extension with unnatural substrates. researchgate.net

Computational analysis of PKS protein sequences and structures has identified key residues within active site pockets that control substrate specificity and the number of chain extensions in iterative PKSs. plos.org Similarly, fingerprint motifs have been proposed to predict the stereochemical outcome of ketoreductase (KR) domains. nih.gov For instance, mutagenesis of a key glutamine residue in a KR domain was shown to disrupt stereocontrol, a result that can be rationalized through computational modeling of the altered enzyme-substrate interactions. nih.govresearchgate.net This theoretical framework is crucial for guiding the rational engineering of PKS modules to produce novel polyketides.

Predictive Modeling for Novel Diketide-NAC Substrates and Engineered PKS Products

A major goal of computational studies on PKSs is to develop predictive models that can guide the bioengineering of these enzymatic assembly lines. By accurately forecasting how changes to the enzyme or substrate will affect the final product, these models can significantly accelerate the discovery of novel, pharmaceutically valuable compounds.

In silico analysis has demonstrated the feasibility of deciphering the putative metabolic products of uncharacterized PKS gene clusters found in newly sequenced genomes. plos.org By analyzing the sequence of domains such as acyltransferases (AT) and ketosynthases (KS), it is possible to predict their substrate specificity and, by extension, the structure of the resulting polyketide. plos.org For example, computational workflows have been developed to predict the substrate range of AT domains based on calculations of their active site volumes, which supports the rational selection of domains for creating hybrid PKSs. researchgate.net

Furthermore, predictive modeling is at the heart of computational platforms designed for high-throughput screening of enzyme mutants. nih.gov These platforms integrate various computational methods to evaluate the potential of engineered enzymes to accept novel diketide-NAC substrates and generate desired products. nih.gov By identifying specificity-conferring codes within domain sequences and using homology modeling to build structures of uncharacterized enzymes, researchers can create predictive roadmaps for repurposing PKS modules for the biosynthesis of new chemicals. frontiersin.org

Predictive Modeling ApproachDescriptionApplicationSource(s)
Genome Mining In silico analysis of PKS gene clusters to predict the structure of metabolic products from protein sequences.Discovery of novel polyketides from newly sequenced genomes. plos.org
Active Site Volume Calculation A computational workflow predicts the approximate substrate range of Acyltransferase (AT) domains based on their active site volumes.Guiding the selection of AT domains for engineered PKS systems to incorporate non-native extender units. researchgate.net
High-Throughput Mutant Screening Computational platforms (e.g., NAC4ED) use docking and MD to screen for enzyme mutants with desired activity and selectivity.Rational design of PKS modules for novel substrate acceptance and product formation. nih.gov
Homology Modeling & Code Identification Using sequence alignments and structural modeling to identify "specificity-conferring codes" for rational domain engineering.Repurposing PKS and NRPS modules for the production of new bioactive compounds. frontiersin.org

Future Directions and Emerging Research Avenues in Diketide Nac Chemistry and Enzymology

Development of Next-Generation Diketide-NAC Probes for PKS Research

The development of novel chemical probes is central to advancing our understanding of PKS function. nih.gov While diketide-NAC thioesters have been instrumental as surrogates for natural substrates, the next generation of probes aims to provide deeper insights into the kinetics and stereochemical control of PKS domains. nih.govacs.org

Researchers are designing and synthesizing more sophisticated substrate mimics that go beyond simple diketide analogs. These "second-generation" probes are engineered to capture biosynthetic intermediates with greater efficiency and provide a more detailed kinetic profile of the entire assembly line. rsc.orgcore.ac.uk For instance, the design of triketide substrate mimics with non-hydrolyzable thioether linkages enhances stability and allows for more precise kinetic analysis. nih.gov These advanced probes are crucial for studying domains in later modules of the PKS, which often show low affinity for simpler diketide analogs. nih.gov

A key challenge is to create probes that can effectively report on the dynamic interactions within the PKS, including the transfer of intermediates between modules. The development of "chain termination" probes, which are mimics of extender units like malonate, allows for the capture and characterization of truncated biosynthetic intermediates. rsc.orgresearchgate.net This strategy has been successfully applied to interrogate the assembly of various polyketides, revealing unusual substrate specificities of acyltransferase domains. researchgate.net The goal is to build a comprehensive toolkit of probes that can be used to dissect the function of each PKS domain in detail, ultimately enabling the rational design of novel PKS pathways.

Integration of Diketide-NAC Chemistry with Synthetic Biology Platforms for Metabolic Engineering

The convergence of diketide-NAC chemistry with synthetic biology is paving the way for the engineered production of novel polyketides. By feeding synthetic diketide-NAC thioesters to engineered microorganisms harboring modified PKS gene clusters, researchers can generate a diverse range of "unnatural" natural products. tandfonline.comnottingham.ac.uk This precursor-directed biosynthesis approach has been successfully used to create novel erythromycin (B1671065) analogs by feeding activated diketide intermediates to a mutant strain of Streptomyces with an inactivated ketosynthase domain (KS1). tandfonline.comnottingham.ac.uk

Synthetic biology platforms are being developed to streamline this process. These platforms often involve the construction of multiplasmid systems that allow for the combinatorial expression of different PKS modules and tailoring enzymes. pnas.org This modular approach, combined with the use of a library of synthetic diketide-NAC precursors, can generate large libraries of novel polyketides for screening. pnas.org

The chemoenzymatic synthesis of polyketides, which combines chemical synthesis of precursors with enzymatic transformations, is a particularly powerful strategy. nih.govresearchgate.net Diketide-SNAC (N-acetylcysteamine) mimics can be used to bypass early steps in the biosynthetic pathway, allowing for the introduction of diverse chemical functionalities at specific positions in the polyketide backbone. nih.govresearchgate.net This approach not only expands the chemical diversity of accessible polyketides but also provides valuable insights into the substrate promiscuity of PKS modules. nih.gov The future of metabolic engineering in this field lies in the seamless integration of chemical synthesis, enzyme engineering, and microbial chassis optimization to create efficient and scalable systems for the production of high-value polyketides.

High-Throughput Screening Methodologies for Enzyme Discovery and Directed Evolution using Diketide-NAC Libraries

The vast combinatorial potential of engineered PKS pathways necessitates the development of high-throughput screening (HTS) methods to identify novel enzymes and improved biocatalysts. rsc.orgnih.gov Directed evolution, a powerful technique for tailoring enzyme properties, relies on the ability to screen large libraries of mutant enzymes for desired activities. scispace.comnih.govnobelprize.org

The use of diketide-NAC libraries in conjunction with HTS is a promising strategy for PKS engineering. By creating libraries of diverse diketide-NAC substrates, researchers can screen for PKS modules with altered substrate specificities or improved catalytic efficiencies. escholarship.org These screens can be designed to detect specific reaction products, for example, through the use of fluorescently labeled substrates or by coupling the PKS reaction to a reporter system. atrandi.com

Emerging HTS technologies, such as droplet-based microfluidics, offer the potential to screen millions of enzyme variants per day. nih.gov These platforms compartmentalize individual reactions in picoliter-sized droplets, allowing for the rapid analysis of large libraries. nih.gov Integrating these technologies with diketide-NAC libraries will enable the rapid discovery and evolution of PKS domains and modules with novel functionalities, accelerating the development of new biocatalysts for natural product synthesis. rsc.org The design of "smart libraries," which focus on diversifying specific residues based on structural and mechanistic information, can further enhance the efficiency of directed evolution campaigns. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of PKS-Catalyzed Reactions

Understanding the intricate details of PKS-catalyzed reactions requires the ability to monitor these processes in real-time and under physiologically relevant conditions. Advanced spectroscopic techniques are emerging as powerful tools for the in situ analysis of PKS enzymology. researchgate.netnih.govsemanticscholar.org

Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the kinetics of enzyme-catalyzed reactions, the formation of intermediates, and changes in molecular structure. numberanalytics.com For example, the conversion of NAD+ to NADH, a common cofactor in PKS ketoreduction steps, can be monitored by the change in absorbance at 340 nm. numberanalytics.com

More sophisticated techniques, such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS), offer the potential for single-molecule analysis, providing unprecedented detail on the catalytic cycle. mdpi.com These methods can be used to study the binding of diketide-NAC substrates to the enzyme active site and to observe the chemical transformations as they occur. The structural elucidation of complex polyketide products often relies on a combination of spectroscopic methods, including 2D NMR techniques and mass spectrometry, to determine their stereochemistry. rsc.orgpnas.orgresearchgate.net The integration of these advanced spectroscopic methods with PKS research will provide a deeper understanding of the molecular mechanisms that govern polyketide biosynthesis.

Machine Learning and Artificial Intelligence Approaches in Diketide-NAC and PKS Research

The complexity of PKS systems and the vastness of the potential chemical space they can generate present significant challenges for traditional research approaches. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field by enabling the prediction of polyketide structures, the design of novel biosynthetic pathways, and the optimization of enzyme function. nih.govcas.org

Q & A

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships in complex systems?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate EC50_{50} values. Use Bayesian hierarchical models to account for inter-experiment variability .

Data Management and Reproducibility

  • Controlled Vocabulary : Standardize nomenclature using IUPAC guidelines and register chemical identifiers (e.g., InChIKey) in public databases .
  • Supplementary Materials : Publish raw spectra, chromatograms, and computational input files in FAIR-aligned repositories (Zenodo, Figshare) .
  • Conflict Resolution : Establish pre-publication peer review for methodological transparency via platforms like Peer Community In .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.